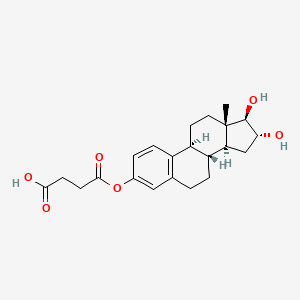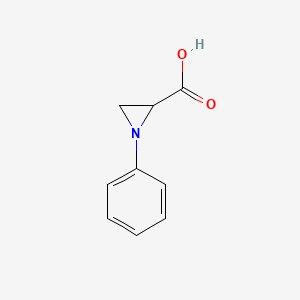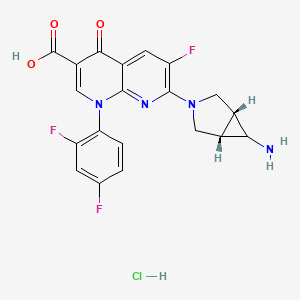
Estriol 3-Succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estriol succinate, also known as estriol disuccinate or as estriol 16α,17β-di(hydrogen succinate), is a synthetic estrane steroid and a derivative of estriol . It is specifically the C16α and C17β disuccinate ester of estriol . The medication is provided both as estriol succinate and as estriol sodium succinate, the sodium salt .
Synthesis Analysis
The synthesis of estrogens occurs in the theca interna cells of the developing ova, and is accomplished through conversion of androstenedione from cholesterol . E2 can be converted to E1 and E3. E1 can be converted to E2 or E3 .
Molecular Structure Analysis
Estriol succinate is an estrogen ester, specifically, an ester of estriol, and acts as a prodrug of estriol in the body . It is described as a weak estrogen in comparison to estradiol valerate .
Chemical Reactions Analysis
Succinic acid and its ester have been considered as a renewable feedstock for chemical derivatives . A biotechnological production route for succinic acid has become of interest as a sustainable alternative to the chemical route .
Physical And Chemical Properties Analysis
Estriol succinate has a molecular formula of C26H32O9, an average mass of 488.527 Da, and a monoisotopic mass of 488.204620 Da . Its physical properties include a density of 1.4±0.1 g/cm3, a boiling point of 716.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .
科学的研究の応用
Improvement of Endothelial Function
Estriol (E3) has been shown to improve endothelial function in very elderly women . In a study, women were administered CaCl2 with or without estriol treatment for 30 weeks. The results showed that the flow-mediated dilatation (FMD) value, which is a measure of endothelial function, was increased by hormone replacement treatment (HRT) with estriol .
作用機序
The drug interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA . The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .
Safety and Hazards
Estriol succinate is classified as Carcinogenicity, Category 1A, Reproductive toxicity, Category 1A, Specific target organ toxicity – Repeated exposure, Category 1, and Hazardous to the aquatic environment – Chronic Hazard, Category 1 . It may cause cancer, may damage fertility or the unborn child, and causes damage to organs (genital organs, blood, kidneys, urinary bladder) through prolonged or repeated exposure .
将来の方向性
Estriol provides numerous clinical benefits, commanding the attention of researchers dating as far back as 1966 and continues to garner substantial consideration as a valuable and viable therapeutic agent . Some of the most common and effective treatments that employ estriol include: hot flashes, insomnia, skin enhancement, vaginal atrophy and reduced frequency of urinary tract infections . Most recently, estriol has shown the potential to treat individuals with Th1-mediated autoimmune illnesses, including multiple sclerosis and rheumatoid arthritis .
特性
IUPAC Name |
4-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-22-9-8-15-14-5-3-13(28-20(26)7-6-19(24)25)10-12(14)2-4-16(15)17(22)11-18(23)21(22)27/h3,5,10,15-18,21,23,27H,2,4,6-9,11H2,1H3,(H,24,25)/t15-,16-,17+,18-,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGGODVYWMYRLA-TZVXGSHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710292 |
Source


|
| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
47575-61-1 |
Source


|
| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)





